molecular formula C6H3Cl3N2 B1253364 2,4-Dichlorobenzenediazonium chloride CAS No. 13617-98-6

2,4-Dichlorobenzenediazonium chloride

Cat. No.: B1253364
CAS No.: 13617-98-6
M. Wt: 209.5 g/mol
InChI Key: KGSWETKVKNOADH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorobenzenediazonium chloride is a diazonium salt characterized by a benzene ring substituted with two chlorine atoms at the 2- and 4-positions and a diazonium (-N₂⁺) group. Its molecular formula is C₆H₃Cl₂N₂⁺·Cl⁻, with a molecular weight of 228.91 g/mol (calculated from substituents and counterion). This compound is primarily utilized in organic synthesis for coupling reactions, azo dye formation, and specialized applications such as urine test strips (via its tetrafluoroborate salt, CAS 21872-70-8) . Diazonium salts are inherently unstable due to the labile N₂⁺ group, but the electron-withdrawing chlorine substituents in this compound enhance stability compared to non-halogenated analogs .

Properties

CAS No.

13617-98-6

Molecular Formula

C6H3Cl3N2

Molecular Weight

209.5 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;chloride

InChI

InChI=1S/C6H3Cl2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3H;1H/q+1;/p-1

InChI Key

KGSWETKVKNOADH-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1Cl)Cl)[N+]#N.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[N+]#N.[Cl-]

Synonyms

2,4-dichlorobenzenediazonium
2,4-dichlorobenzenediazonium chloride
2,4-dichlorobenzenediazonium tetrafluoroborate (1-)
2,4-dichlorophenyldiazonium
diazotized 2,4-dichloroaniline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Diazonium Compounds

Structural and Functional Differences

The reactivity, stability, and applications of diazonium salts depend on substituents and counterions. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents/Counterion Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2,4-Dichlorobenzenediazonium chloride 2-Cl, 4-Cl; Cl⁻ counterion C₆H₃Cl₂N₂⁺·Cl⁻ 228.91 High stability; azo coupling, urine test strips
4-Methoxybenzenediazonium chloride 4-OCH₃; Cl⁻ counterion C₇H₇ClN₂O 170.60 Lower thermal stability; used in dye synthesis
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate 2-Cl, 4-Cl; 1,5-naphthalenedisulfonate counterion C₆Cl₂H₃N₂·C₁₀H₇O₆S₂·H₂O 471.72 Enhanced solubility in polar solvents; niche pharmaceutical applications
Zincke Salt (1-(2,4-Dinitrophenyl)pyridinium chloride) Pyridinium core; 2,4-NO₂; Cl⁻ C₁₁H₈ClN₃O₄ 281.65 High melting point (191°C); intermediate in heterocyclic synthesis
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride zinc chloride Ethyl-hydroxyethylamino; ZnCl₂ counterion C₁₁H₁₇ClN₃O·ZnCl₂ 368.02 Stabilized for photochemical reactions; used in imaging technologies

Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The chlorine atoms in this compound reduce electron density on the benzene ring, stabilizing the diazonium group against decomposition. This contrasts with 4-methoxybenzenediazonium chloride , where the electron-donating methoxy (-OCH₃) group accelerates decomposition, limiting its shelf life .
  • Counterion Effects: The tetrafluoroborate (BF₄⁻) salt of 2,4-dichlorobenzenediazonium (CAS 21872-70-8) is more stable in dry conditions than the chloride salt, making it preferable for storage . Conversely, zinc chloride double salts (e.g., 4-[ethyl(2-hydroxyethyl)amino]benzenediazonium chloride zinc chloride) exhibit tailored solubility for specific reaction environments .

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